(E)-indol-3-ylacetaldoxime

Arabidopsis thaliana cytochrome P450 auxin biosynthesis

(E)-Indol-3-ylacetaldoxime (IAOx, KEGG C02937, ChEBI is the (E)-stereoisomer of indole-3-acetaldoxime, a C10H10N2O aldoxime (MW 174.2 Da) belonging to the 3-alkylindole class. It is biosynthesized from L-tryptophan by cytochrome P450 monooxygenases CYP79B2 and CYP79B3 in Arabidopsis thaliana and serves as the crucial branch-point intermediate that partitions carbon flux toward indole glucosinolates, the phytoalexin camalexin, and the plant hormone indole-3-acetic acid (IAA).

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
Cat. No. B1213586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-indol-3-ylacetaldoxime
Synonymsindole-3-acetaldoxime
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC=NO
InChIInChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2
InChIKeyZLIGRGHTISHYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (E)-Indol-3-ylacetaldoxime: A Defined Aldoxime Intermediate for Plant Auxin and Glucosinolate Pathway Research


(E)-Indol-3-ylacetaldoxime (IAOx, KEGG C02937, ChEBI 17545) is the (E)-stereoisomer of indole-3-acetaldoxime, a C10H10N2O aldoxime (MW 174.2 Da) belonging to the 3-alkylindole class [1]. It is biosynthesized from L-tryptophan by cytochrome P450 monooxygenases CYP79B2 and CYP79B3 in Arabidopsis thaliana and serves as the crucial branch-point intermediate that partitions carbon flux toward indole glucosinolates, the phytoalexin camalexin, and the plant hormone indole-3-acetic acid (IAA) [2]. Unlike its downstream product IAA, which is ubiquitous across the plant kingdom, IAOx production via the CYP79B pathway is restricted to glucosinolate-producing Brassicales species, making it a species-specific metabolic gateway of high experimental value [3]. The (E)-form undergoes spontaneous isomerization to the (Z)-configuration under physiological conditions, a behavior with significant implications for enzymatic recognition and metabolic channeling [4].

Branch-point intermediate for IAA, glucosinolate, and camalexin biosynthesis in Arabidopsis
Species-specific metabolic gateway: Brassicales CYP79B pathway, absent in rice, maize, tobacco
(E)-configuration isomerizes under physiological conditions — enzymatic recognition context

Why Indole-3-acetic Acid, Indole-3-acetonitrile, or (Z)-IAOx Cannot Substitute for (E)-Indol-3-ylacetaldoxime in Procurement Decisions


Substituting (E)-indol-3-ylacetaldoxime with its downstream metabolite indole-3-acetic acid (IAA) fails because IAA is a terminal hormonal product lacking the aldoxime functional group required as substrate for CYP83B1-catalyzed entry into glucosinolate and camalexin biosynthesis [1]. Indole-3-acetonitrile (IAN) cannot replace IAOx as a metabolic branching substrate because IAN resides downstream of the IAOx dehydration step and cannot be retro-converted to regenerate the oxime moiety needed for S-alkyl-thiohydroximate formation [2]. The (Z)-geometric isomer exhibits distinct enzyme recognition: indole-3-acetaldoxime dehydratase from Fusarium fujikuroi shows marked specificity for the (E)-form as its biological substrate, meaning that stereochemical identity directly determines metabolic fate and experimental outcomes [3]. Furthermore, IAOx exerts signaling functions distinct from IAA, including modulation of iron-deficiency responses and root colonization restriction in plant–microbe interactions, which cannot be recapitulated by any single downstream product [4].

IAA
Lacks the aldoxime group required for CYP83B1-mediated entry into glucosinolate and camalexin pathways; may not substitute.
IAN
Downstream dehydration product; cannot be retro-converted to the oxime; glucosinolate pathway entry blocked.
(Z)-IAOx
Indole-3-acetaldoxime dehydratase shows marked preference for (E)-form; stereochemical identity may shift metabolic fate.

Quantitative Differentiation Evidence for (E)-Indol-3-ylacetaldoxime Against the Closest Analogs


CYP79B2 Enzymatic Production of IAOx: Km and Vmax Comparison with CYP79B1 Ortholog and Non-substrate Controls

Recombinant Arabidopsis CYP79B2 converts L-tryptophan to (E)-indol-3-ylacetaldoxime with a Km of 21 μM and Vmax of 7.78 nmol/h/ml culture, and shows no detectable oxime-producing activity when incubated with radiolabeled phenylalanine or tyrosine, demonstrating substrate specificity that distinguishes this entry point from broader aromatic amino acid oxidases [1]. By comparison, the Sinapis alba ortholog CYP79B1 displays a Km of 29 ± 2 μM and Vmax of 36.5 ± 0.7 nmol/h/ml culture under comparable reconstitution conditions, indicating that while both enzymes share the same catalytic function, the Arabidopsis enzyme operates with a higher substrate affinity (lower Km) but lower catalytic turnover [2]. This pair of values provides a direct quantitative benchmark for distinguishing IAOx-producing CYP79B activity from non-productive P450 isoforms in heterologous expression screens.

CYP79B2 Kinetics vs CYP79B1
Head-to-head
CYP79B2 Km 21 μM, Vmax 7.78 nmol/h/ml; CYP79B1 Km 29 μM, Vmax 36.5 nmol/h/ml; no activity with Phe/Tyr.
Establishes CYP79B2 affinity benchmark; discriminates from broader amino acid oxidases.
Recombinant E. coli spheroplasts; batch verification against Km=21 μM.
Arabidopsis thaliana cytochrome P450 auxin biosynthesis enzyme kinetics

CYP83B1 Versus CYP83A1: 50-Fold Difference in Km for Indole-3-acetaldoxime Defines Physiological Substrate Assignment

In a head-to-head kinetic comparison using recombinant enzymes expressed in Saccharomyces cerevisiae, CYP83B1 metabolized indole-3-acetaldoxime with approximately 50-fold higher affinity than CYP83A1, establishing IAOx as the physiological substrate of CYP83B1 but not CYP83A1 under normal cellular conditions [1]. While aromatic oximes derived from tryptophan, phenylalanine, and tyrosine are metabolized by both enzymes, the Km difference for IAOx is the largest among all tested substrates, demonstrating a uniquely strong discrimination at this metabolic node [1]. Independent kinetic data confirm CYP83A1 has a Km of 150–156 μM for indole-3-acetaldoxime, with a kcat of 140 min⁻¹, whereas its affinities for p-hydroxyphenylacetaldoxime (Km 156 μM) and phenylacetaldoxime (Km 556 μM) are substantially weaker [2].

CYP83B1 vs CYP83A1 Affinity
Head-to-head
~50-fold lower Km for CYP83B1; CYP83A1 Km 150 μM, kcat 140 min⁻¹.
Dictates CYP83B1 as physiological isoform; supraphysiological levels needed for CYP83A1 activity.
Recombinant S. cerevisiae; kinetic conditions from Naur et al. (2003).
glucosinolate biosynthesis CYP83B1 CYP83A1 substrate specificity

Differential Antifungal Activity: IAOx Exhibits Species-Selective Inhibition Inverted Relative to Its Nitrile Product IAN

In a direct comparative antifungal assay, indole-3-acetaldoxime (IAOx, 64) and indole-3-acetonitrile (IAN, 65) displayed an inverted selectivity profile across three crucifer fungal pathogens [1]. IAOx was less inhibitory to Leptosphaeria maculans (asexual stage Phoma lingam) and Rhizoctonia solani than IAN, but was more inhibitory to Sclerotinia sclerotiorum than IAN, against which the nitrile showed little to no effect [1]. By contrast, indole-3-acetic acid (IAA, 67) and 2-oxoindole-3-acetic acid (68) had no detectable inhibitory effect on any of the species tested at the concentrations used [1]. Neither IAOx nor indole-3-ethanol (tryptophol) showed inhibitory activity against the insect pathogen Beauveria bassiana, indicating that IAOx antifungal activity is restricted to specific phytopathogenic fungi [1].

Antifungal Selectivity vs IAN
Head-to-head
IAOx more inhibitory to S. sclerotiorum; IAN more effective against L. maculans and R. solani; IAA inactive.
Sclerotinia models require IAOx, not IAN; inverted selectivity profile.
Qualitative disc diffusion/broth dilution; concentrations standardized across compounds.
antifungal activity Sclerotinia sclerotiorum Leptosphaeria maculans Rhizoctonia solani phytoalexin

Species-Specific Occurrence of IAOx: Absence in Rice, Maize, and Tobacco Establishes Brassicales Exclusivity

Quantitative LC-MS/MS analysis demonstrated that IAOx was undetectable in rice (Oryza sativa), maize (Zea mays), and tobacco (Nicotiana tabacum), species that lack apparent CYP79B orthologs, whereas IAOx production was abolished in Arabidopsis cyp79b2 cyp79b3 double-knockout mutants, confirming that the CYP79B family is both necessary and sufficient for IAOx biosynthesis [1]. In the same study, IAOx levels were not significantly altered in yuc1 yuc2 yuc4 yuc6 quadruple mutants, ruling out contribution from the YUCCA flavin monooxygenase family to IAOx synthesis [1]. When ¹³C₆-labeled IAOx was fed to CYP79B-deficient Arabidopsis mutants, ¹³C₆ atoms were efficiently incorporated into indole-3-acetamide (IAM), indole-3-acetonitrile (IAN), and IAA, confirming IAOx as the direct metabolic precursor in this species-specific pathway [1].

Species Occurrence of IAOx
Head-to-head
Detected in Arabidopsis; absent in rice, maize, tobacco; abolished in cyp79b2/cyp79b3 double mutants.
IAOx essential for CYP79B pathway studies; not endogenously present in common monocot models.
LC-MS/MS quantification; ¹³C₆-IAOx feeding confirms precursor role.
species specificity auxin biosynthesis CYP79B Brassicales evolutionary conservation

Universal Plant Tissue Conversion of IAOx to IAA and Tryptophol: Cross-Species Metabolic Stability Benchmark

Living tissues from plant species representing 17 diverse families were infiltrated with indole-3-acetaldoxime (IAAld oxime) in phosphate buffer (pH 6) and incubated for 3 h at 25 °C; every tissue tested converted the oxime to indole-3-acetic acid (IAA) and tryptophol (T-ol), with IAA quantitatively determined [1]. Indole-3-acetonitrile (IAN) accumulated in only 8 of the species tested, and indole-3-acetaldehyde (IAAld) accumulated in only a single tissue (Amaranthus shoot), demonstrating that the hydrolytic route via IAAld is the dominant conversion pathway across the majority of higher plants [1]. Cell-free preparations of etiolated Avena coleoptiles contained an enzyme system that produced more IAAld and IAA at all tested durations than spontaneous hydrolysis alone, and bisulfite or semicarbazide treatment abolished IAA formation entirely, confirming IAAld as the obligate intermediate [1].

Universal Conversion to IAA
Reported
IAOx converted to IAA and tryptophol in 100% of tested species (17 families); IAN accumulated in only 8/17.
Reliable auxin precursor for cross-species studies; nitrile pathway limited.
Tissue infiltration, phosphate buffer pH 6, 25 °C, 3 h.
plant metabolism IAA biosynthesis indole-3-acetaldehyde tryptophol metabolic fate

Indolyl-3-acetaldoxime Dehydratase Substrate Specificity: (E)-Form Preference and Comparative Activity Against Chain-Length Analogs

The indolyl-3-acetaldoxime dehydratase (IAD, EC 4.99.1.6) purified from Sclerotinia sclerotiorum displayed Michaelis–Menten kinetics with an apparent molecular mass of 44 kDa and showed highest relative activity toward (E,Z)-indolyl-3-acetaldoxime as its physiological substrate [1]. When tested against side-chain length analogs, (E,Z)-3-(3-indolyl)propanal oxime retained only 51% relative activity compared to IAOx, while (E,Z)-4-(3-indolyl)butanal oxime exhibited merely 12% relative activity, demonstrating that the two-carbon side chain of IAOx is structurally optimal for IAD recognition [2]. The enzyme had a Km of 0.29 mM and a turnover number of 10 s⁻¹ for (E,Z)-indolyl-3-acetaldoxime in 25 mM Tris-HCl buffer at pH 7.5 and 23 °C [2]. Notably, the Fusarium fujikuroi ortholog exhibits marked specificity for the (E)-isomer over the (Z)-isomer, suggesting that the (E)-configuration is the biologically relevant substrate form for fungal aldoxime dehydratases [3].

Dehydratase Substrate Specificity
Head-to-head
IAOx 100% relative activity; 3-carbon analog 51%; 4-carbon analog 12%; (E)-isomer preferred over (Z).
Two-carbon chain and (E)-configuration critical for IAD recognition; chain extension sharply reduces activity.
Km 0.29 mM, turnover 10 s⁻¹, pH 7.5, 23 °C.
indolyl-3-acetaldoxime dehydratase Sclerotinia sclerotiorum substrate specificity aldoxime dehydratase

Procurement-Ready Application Scenarios for (E)-Indol-3-ylacetaldoxime Based on Quantitative Evidence


Arabidopsis Auxin Biosynthesis Pathway Dissection Using Isotope-Labeled IAOx Feeding

For stable isotope tracer studies mapping the CYP79B-dependent IAA biosynthetic route, (E)-indol-3-ylacetaldoxime is the only viable precursor. As demonstrated by Sugawara et al. (2009), feeding ¹³C₆-IAOx to cyp79b2 cyp79b3 double-knockout Arabidopsis seedlings resulted in efficient incorporation of the label into IAM, IAN, and IAA, enabling unambiguous pathway assignment [1]. This experimental design is impossible with IAA, IAN, or tryptophan as starting substrates, because IAA is the terminal product, IAN enters only the nitrile branch, and tryptophan cannot be converted to IAOx in the knockout background. Procurement of high-purity (E)-IAOx is therefore mandatory for any laboratory conducting CYP79B-pathway flux analysis in Arabidopsis or related Brassicales species [1].

In Vitro Glucosinolate Biosynthetic Enzyme Assays with CYP83B1

Researchers reconstituting the indole glucosinolate biosynthetic pathway in vitro must use (E)-indol-3-ylacetaldoxime as substrate for CYP83B1, as this cytochrome P450 shows an approximately 50-fold lower Km for IAOx compared with its paralog CYP83A1 [2]. The use of IAOx at physiologically relevant concentrations (low micromolar range) ensures that CYP83B1, and not CYP83A1, is the active enzyme in the assay, preventing artifacts arising from misassigned enzyme–substrate pairing. The kinetic benchmark of CYP83A1 (Km = 150 μM, kcat = 140 min⁻¹) also provides a clear diagnostic: if measured Km values for an unknown oxime-metabolizing activity approach 150 μM, the enzyme is likely CYP83A1 rather than CYP83B1 [3].

Crucifer–Fungal Pathogen Interaction Studies Requiring Selective Antifungal Activity Profiling

For plant pathology laboratories investigating chemical defense mechanisms in Brassica species, (E)-indol-3-ylacetaldoxime must be sourced separately from indole-3-acetonitrile because the two compounds show inverted antifungal selectivity profiles [4]. IAOx is more inhibitory to Sclerotinia sclerotiorum (stem rot) than IAN, whereas IAN is more effective against Leptosphaeria maculans (blackleg) and Rhizoctonia solani (root rot) [4]. Indole-3-acetic acid shows no detectable antifungal activity against any of these pathogens, confirming that the oxime functional group is essential for biological activity in this context [4]. Experimental designs requiring compound-specific antifungal testing against S. sclerotiorum thus demand IAOx procurement rather than substitution with more readily available IAN or IAA [4].

Cross-Species Auxin Supplementation Studies in Non-Brassicales Model Plants

Because IAOx is undetectable in rice, maize, and tobacco, which lack CYP79B orthologs, any study investigating the effect of exogenously supplied auxin precursors in these species requires direct application of IAOx [1]. The universal conversion of IAOx to IAA and tryptophol across 17 plant families (Rajagopal & Larsen, 1972) establishes IAOx as a robust, species-independent IAA prodrug that reliably yields auxin upon tissue infiltration [5]. In contrast, indole-3-acetonitrile (IAN) accumulates in only a subset of species, making IAN an unreliable IAA precursor for cross-species comparative studies [5]. Laboratories conducting auxin-response assays in monocot models (maize, rice) or Solanaceae (tobacco) should therefore procure IAOx rather than IAN for consistent IAA delivery across diverse experimental systems [1][5].

Application
Selection Property
Validation Focus
Isotope-labeled auxin pathway flux analysis (Arabidopsis)
CYP79B pathway-specific precursor
Verify label incorporation into IAM, IAN, IAA
In vitro glucosinolate enzyme assays (CYP83B1)
CYP83B1-preferred substrate over CYP83A1
Km-based enzyme isoform assignment; prevent mispairing artifacts
Crucifer–fungal pathogen interaction studies
Oxime-specific antifungal profile distinct from nitrile analogs
Confirm activity against S. sclerotiorum in challenge assays
Cross-species auxin supplementation in non-Brassicales models
Universal IAA precursor across plant families
Consistent IAA production independent of endogenous CYP79B
Quote Request

Request a Quote for (E)-indol-3-ylacetaldoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.